molecular formula C33H35N5O8 B1402291 Suc-Phe-Pro-Phe-Pna CAS No. 75651-68-2

Suc-Phe-Pro-Phe-Pna

Cat. No.: B1402291
CAS No.: 75651-68-2
M. Wt: 629.7 g/mol
InChI Key: ZAXQJAQQADKISV-KCHLEUMXSA-N
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Scientific Research Applications

Chemistry: Suc-Phe-Pro-Phe-Pna is used as a substrate in enzymatic assays to study the activity and specificity of various proteases. It helps in understanding enzyme kinetics and inhibitor screening .

Biology: In biological research, this compound is used to investigate the role of proteases in physiological and pathological processes. It is particularly useful in studying the function of proteases in cell signaling, apoptosis, and immune response .

Medicine: this compound is employed in diagnostic assays to measure protease activity in clinical samples. It aids in the diagnosis of diseases related to protease dysregulation, such as cancer and inflammatory disorders .

Industry: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify potential protease inhibitors, which can be developed into therapeutic agents .

Mechanism of Action

Target of Action

Suc-Phe-Pro-Phe-Pna, also known as Suc-AAPF-pNA, is a colorimetric substrate . It primarily targets enzymes such as elastase , cathepsin G, bacillus protease, chymotrypsin, cyclophilin, and peptidyl-prolyl isomerase . These enzymes play crucial roles in various biological processes, including protein degradation and regulation of biochemical reactions.

Mode of Action

The compound interacts with its target enzymes by binding to their active sites . The enzymes then hydrolyze this compound, leading to the release of yellow p-nitroaniline (pNA) . The change in absorbance at 400-410 nm due to the release of pNA is measured to reflect enzyme activity .

Pharmacokinetics

The compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The hydrolysis of this compound by the target enzymes leads to the release of pNA, a yellow compound . This change can be measured spectrophotometrically, providing a quantitative measure of the enzyme activity . Therefore, the compound can be used to study the function and activity of the target enzymes.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the hydrolysis reaction is carried out at a specific temperature, such as 20°C . Additionally, the compound is hydrolyzed in a buffer solution, indicating that pH may also influence its action . The compound’s stability and efficacy may vary under different environmental conditions.

Safety and Hazards

Suc-Phe-Pro-Phe-Pna is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Suc-Phe-Pro-Phe-Pna has been used as a substrate to determine chymotrypsin activity . It has also been used for an uncoupled protease-free assay of PPIase activity . It has potential for biotechnological applications .

Biochemical Analysis

Biochemical Properties

Suc-Phe-Pro-Phe-Pna plays a crucial role in biochemical reactions as a substrate for various proteases. It interacts with enzymes such as alpha-chymotrypsin, cathepsin G, and subtilisin-like proteases. The interaction involves the cleavage of the peptide bond, releasing p-nitroaniline. This reaction is often used to measure the activity of these enzymes in various assays. The compound is not hydrolyzed by human leukocyte elastase, making it specific for certain proteases .

Cellular Effects

This compound influences cellular processes by serving as a substrate for proteases involved in cell signaling and metabolism. For instance, it is used to measure the activity of cathepsin G in human neutrophils, which plays a role in immune response. The cleavage of this compound by these proteases can impact cell signaling pathways and gene expression by modulating the availability of active enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with proteases. The compound binds to the active site of enzymes like alpha-chymotrypsin and cathepsin G, where it undergoes hydrolysis. This enzymatic cleavage releases p-nitroaniline, which can be detected spectrophotometrically. The binding and cleavage process is highly specific, allowing for accurate measurement of enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored desiccated at low temperatures, with a shelf life of up to three years. Aqueous solutions of this compound should be prepared immediately prior to use to prevent spontaneous hydrolysis. Long-term studies have shown that the compound maintains its activity under proper storage conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively measures protease activity without causing adverse effects. At high doses, there may be threshold effects or potential toxicity, although specific studies on toxicity are limited. Researchers should carefully optimize the dosage to balance sensitivity and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to protease activity. It interacts with enzymes such as alpha-chymotrypsin and cathepsin G, which are involved in protein degradation and processing. The cleavage of this compound by these enzymes releases p-nitroaniline, which can be measured to assess enzyme activity and metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s solubility in various solvents, such as dimethylformamide and dimethyl sulfoxide, facilitates its use in different experimental setups. Its distribution within cells can affect its localization and accumulation, influencing the accuracy of enzyme activity measurements .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound is often localized in the cytoplasm, where it interacts with proteases involved in cellular processes. Its activity and function can be affected by its localization, making it important to consider subcellular distribution in experimental designs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Suc-Phe-Pro-Phe-Pna involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Suc-Phe-Pro-Phe-Pna primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, a yellow chromophore that can be measured spectrophotometrically .

Common Reagents and Conditions:

Major Products: The major product formed from the hydrolysis of this compound is p-nitroaniline, which is yellow and can be quantified by measuring absorbance at 410 nm .

Comparison with Similar Compounds

Uniqueness: Suc-Phe-Pro-Phe-Pna is unique due to its specific sequence of phenylalanine and proline, which makes it a preferred substrate for certain proteases. Its ability to release a chromogenic product upon hydrolysis allows for easy quantification of enzyme activity .

Properties

IUPAC Name

4-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N5O8/c39-29(17-18-30(40)41)35-27(21-23-10-5-2-6-11-23)33(44)37-19-7-12-28(37)32(43)36-26(20-22-8-3-1-4-9-22)31(42)34-24-13-15-25(16-14-24)38(45)46/h1-6,8-11,13-16,26-28H,7,12,17-21H2,(H,34,42)(H,35,39)(H,36,43)(H,40,41)/t26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXQJAQQADKISV-KCHLEUMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75651-68-2
Record name 75651-68-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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